N-(2-Picolinoylphenyl)benzamide
Overview
Description
N-(2-Picolinoylphenyl)benzamide: is an organic compound with the molecular formula C₁₉H₁₄N₂O₂ and a molecular weight of 302.33 g/mol . It is characterized by a white solid appearance and is soluble in ethanol and dichloromethane, but almost insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-(2-Picolinoylphenyl)benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
The primary target of N-(2-Picolinoylphenyl)benzamide is the lipid-transfer protein Sec14p . Sec14p is a major phosphatidylinositol-transfer protein (PITP) in Saccharomyces cerevisiae . It plays a crucial role in the regulation of lipid metabolism and vesicle trafficking .
Mode of Action
This compound interacts with its target, Sec14p, by inhibiting its function . The selective inhibition of fungal Sec14p disrupts the normal functioning of the protein, leading to changes in the cell .
Biochemical Pathways
The inhibition of Sec14p by this compound affects the lipid metabolism and vesicle trafficking pathways in the cell . Sec14p is involved in the transfer of phosphatidylinositol and phosphatidylcholine between membranes, which is a critical process in the regulation of lipid metabolism . Disruption of this process can lead to downstream effects such as altered cell membrane composition and impaired vesicle trafficking .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . This compound is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These enzymes are involved in drug metabolism, and their inhibition can affect the bioavailability and pharmacokinetics of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include changes in lipid metabolism and vesicle trafficking due to the inhibition of Sec14p . These changes can disrupt normal cell function and potentially lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Picolinoylphenyl)benzamide typically involves the reaction of 2-picolinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-Picolinoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Comparison with Similar Compounds
- N-(2-Pyridinyl)benzamide
- N-(2-Quinolinyl)benzamide
- N-(2-Pyrimidinyl)benzamide
Comparison: N-(2-Picolinoylphenyl)benzamide is unique due to the presence of the picolinoyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and enhances its binding affinity to biological targets compared to similar compounds .
Properties
IUPAC Name |
N-[2-(pyridine-2-carbonyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18(17-12-6-7-13-20-17)15-10-4-5-11-16(15)21-19(23)14-8-2-1-3-9-14/h1-13H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOAXSRJSZTTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302404 | |
Record name | N-(2-Picolinoylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91025-05-7 | |
Record name | N-[2-(2-Pyridinylcarbonyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91025-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 150843 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091025057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 91025-05-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Picolinoylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-[2-(2-piridinilcarbonil)fenil] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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